molecular formula C15H16BrN3 B1399937 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine CAS No. 1192539-78-8

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine

Cat. No.: B1399937
CAS No.: 1192539-78-8
M. Wt: 318.21 g/mol
InChI Key: ALZOXQOTODYFDE-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine is a heterocyclic compound that features a bromopyridine moiety attached to a phenylpiperazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine typically involves the reaction of 6-bromopyridine with phenylpiperazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-bromopyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Dehalogenated derivatives of the original compound.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various neurological processes . The exact pathways and targets depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Uniqueness: 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine is unique due to its combination of the bromopyridine and phenylpiperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3/c16-14-7-4-8-15(17-14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZOXQOTODYFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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